molecular formula C6H10ClF3N2O B1531453 1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride CAS No. 2098114-26-0

1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride

Cat. No. B1531453
CAS RN: 2098114-26-0
M. Wt: 218.6 g/mol
InChI Key: WSRRTWDKDJKSSW-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperazin-2-one hydrochloride, commonly referred to as TFEP, is an important organic compound used in a variety of scientific research applications. TFEP is an organofluorine compound that is highly stable and has a wide range of applications in the field of organic chemistry. It is an important intermediate in the synthesis of many other organic compounds, and its hydrochloride salt is used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Serotonin Receptor Agonism

1-(m-Trifluoromethylphenyl)-piperazine has been studied for its action as a serotonin receptor agonist in the rat brain. It inhibits the specific binding of serotonin to brain membranes in vitro more effectively than some other compounds, and decreases the concentration of 5-hydroxyindoleacetic acid (5-HIAA) in the brain without altering serotonin levels. This suggests a decrease in serotonin turnover, which is consistent with the stimulation of serotonin receptors in the brain (Fuller, Snoddy, Mason, & Molloy, 1978).

Crystal Structure Analysis

The crystal structure of fluphenazine dihydrochloride dimethanol solvate, which contains a structurally related compound, was studied to understand its molecular conformation and hydrogen bonding. The piperazine ring in this compound adopts a chair conformation, and the structure is stabilized by various hydrogen bonds and contacts, providing insights into the molecular interactions and stability of similar compounds (Petrus, Petrus, & Czarnik-Matusewicz, 2012).

Synthesis and Pharmacological Evaluation

A novel series of compounds involving 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were synthesized and evaluated for their antidepressant and antianxiety activities. These compounds, through their structural design, offer potential for therapeutic applications, showcasing the versatility of piperazine derivatives in medicinal chemistry (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Neuroleptic Agent Synthesis

Research on the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, which include a piperazine moiety, highlights the importance of piperazine derivatives in the development of pharmaceuticals for psychiatric disorders. The synthesis involves key intermediates and catalytic processes that underscore the chemical versatility and application of piperazine derivatives in complex molecule synthesis (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-11-2-1-10-3-5(11)12;/h10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRRTWDKDJKSSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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